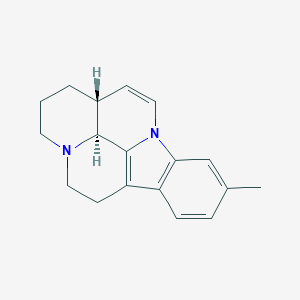
替达奥昔汀
描述
Tedatioxetine, also known by its developmental code name Lu AA24530, is an experimental antidepressant discovered by scientists at Lundbeck. It was developed for the treatment of major depressive disorder and anxiety disorders. Tedatioxetine is a multimodal antidepressant that acts as a triple reuptake inhibitor, targeting serotonin, norepinephrine, and dopamine transporters .
科学研究应用
泰达替奥西汀主要针对其在治疗重度抑郁症和焦虑症方面的潜在用途进行了研究。它作为一种三重再摄取抑制剂的独特作用机制使其成为这些疾病的有希望的候选药物。 此外,泰达替奥西汀拮抗血清素受体(5-HT2A、5-HT2C 和 5-HT3)和 α1A-肾上腺素受体的能力进一步增强了其治疗潜力 .
在化学领域,泰达替奥西汀作为一种有价值的化合物,用于研究单胺转运蛋白和受体的相互作用。在生物学和医学领域,它提供了对情绪障碍治疗和新型抗抑郁疗法开发的见解。 在工业上,泰达替奥西汀的合成和生产方法推动了制药制造技术的发展 .
作用机制
泰达替奥西汀通过抑制血清素、去甲肾上腺素和多巴胺的再摄取发挥作用,从而增加这些神经递质在突触间隙中的水平。这会导致神经传递增强和情绪调节改善。 此外,泰达替奥西汀还充当血清素受体(5-HT2A、5-HT2C 和 5-HT3)和 α1A-肾上腺素受体的拮抗剂,进一步调节神经递质活性并有助于其抗抑郁作用 .
生化分析
Biochemical Properties
Tedatioxetine is reported to act as a triple reuptake inhibitor, with a preference for serotonin, norepinephrine, and dopamine . It also acts as an antagonist for 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors . These interactions with various enzymes and proteins play a crucial role in its biochemical reactions.
Cellular Effects
The effects of Tedatioxetine on cells are primarily related to its influence on neurotransmitter reuptake and receptor antagonism. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, Tedatioxetine can increase the concentration of these neurotransmitters in the synaptic cleft, potentially enhancing neurotransmission . Its antagonistic effects on various serotonin and adrenergic receptors may also influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tedatioxetine involves binding to and inhibiting the reuptake transporters for serotonin, norepinephrine, and dopamine . This inhibition prevents these neurotransmitters from being taken back up into the presynaptic neuron after they have been released, leading to an increased concentration in the synaptic cleft and enhanced neurotransmission . Tedatioxetine also binds to and antagonizes various serotonin and adrenergic receptors, which can influence a variety of cellular processes .
准备方法
泰达替奥西汀的合成涉及几个关键步骤。主要的合成路线包括制备 4-(2-(4-甲基苯硫基))苯基哌啶反应条件通常涉及使用二甲基亚砜等溶剂和钯碳等催化剂 .
泰达替奥西汀的工业生产方法尚未被广泛记录,但它们可能涉及类似的合成路线,并针对大规模生产进行了优化。这包括使用连续流动反应器和先进的纯化技术以确保高产率和高纯度。
化学反应分析
泰达替奥西汀会发生各种化学反应,包括:
氧化: 泰达替奥西汀可以使用过氧化氢或高锰酸钾等试剂氧化,从而形成亚砜或砜。
还原: 可以使用氢化铝锂等试剂进行还原反应,将亚砜转化回硫化物。
这些反应中常用的试剂和条件包括二氯甲烷等有机溶剂、氢氧化钠等碱和钯碳等催化剂。 这些反应形成的主要产物包括具有修饰的官能团的泰达替奥西汀的各种衍生物 .
相似化合物的比较
泰达替奥西汀类似于沃替西汀和维拉佐酮等其他抗抑郁药,它们也靶向血清素受体和单胺转运蛋白。 泰达替奥西汀独特的三重再摄取抑制和受体拮抗组合使其与这些化合物区分开来。 这种多模式作用机制提供了更广泛的治疗概况,并且可能在治疗情绪障碍方面更有效 .
类似化合物
- 沃替西汀
- 维拉佐酮
- MIN-117
- TGBA01AD
属性
IUPAC Name |
4-[2-(4-methylphenyl)sulfanylphenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NS/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15/h2-9,15,19H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVASBKDYSQKLSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801029350 | |
| Record name | 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801029350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508233-95-2 | |
| Record name | 4-[2-[(4-Methylphenyl)thio]phenyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=508233-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tedatioxetine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0508233952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tedatioxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12641 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801029350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEDATIOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H681S8O3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is understanding the role of CYP2D6 important in the context of tedatioxetine treatment?
A1: Tedatioxetine is primarily metabolized by the CYP2D6 enzyme in the liver []. This enzyme exhibits significant genetic variability across individuals, leading to different metabolic rates. This means individuals with certain gene variants may metabolize tedatioxetine slower or faster than others, potentially influencing drug levels and treatment response.
Q2: How does the research utilize population pharmacokinetic modeling to better characterize CYP2D6 genotype-phenotype relationships for tedatioxetine?
A2: Researchers utilized a large clinical dataset to develop a population pharmacokinetic (popPK) model for tedatioxetine and its CYP2D6-dependent metabolite []. By analyzing data from 578 subjects, the model estimated CYP2D6-mediated metabolism for each individual. This allowed them to assign activity scores to specific CYP2D6 alleles and quantify their impact on drug metabolism, providing insights into the translation of genotypes into phenotypic variations in drug response.
Q3: What were some key findings regarding the impact of specific CYP2D6 alleles on tedatioxetine metabolism?
A3: The study revealed interesting findings about specific alleles. For instance, the CYP2D617 and CYP2D641 alleles were associated with the lowest CYP2D6 activity []. This suggests individuals carrying these alleles might metabolize tedatioxetine slower, potentially leading to higher drug exposure. This information could be crucial for personalized medicine approaches, where genotyping could guide dosage adjustments based on an individual's genetic predisposition.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


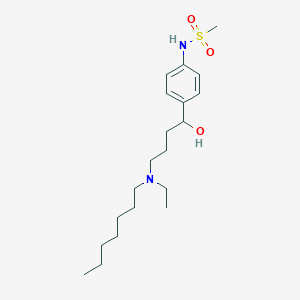
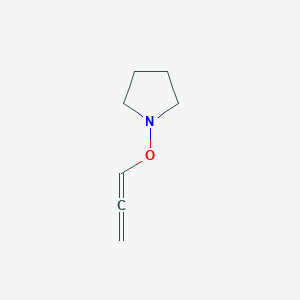
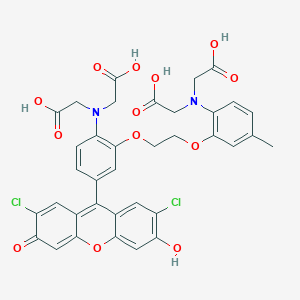
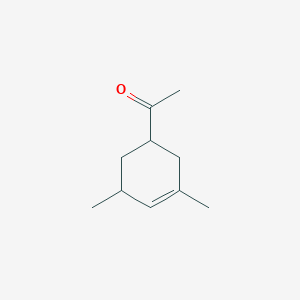


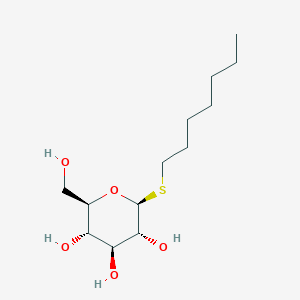
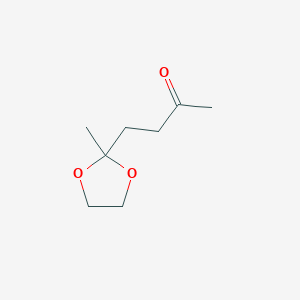

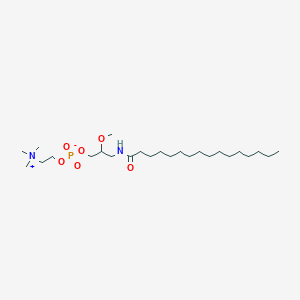
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)

![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)
